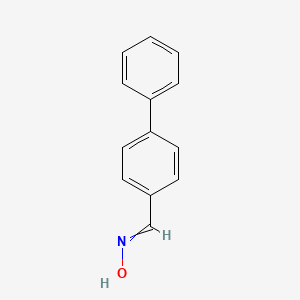

4-Phenylbenzaldoxime

Beschreibung

4-Phenylbenzaldoxime (CAS 40143-27-9) is a benzaldoxime derivative characterized by a phenyl group substituted at the 4-position of the benzaldoxime backbone. This compound is widely utilized in biochemical and pharmacological research, particularly in studies involving tumor suppression, apoptosis, and cellular signaling pathways . Its oxime functional group (–NOH) enables chelation with metal ions, making it relevant in catalysis and metalloenzyme inhibition studies. Additionally, this compound is employed as a reagent in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry due to its ability to stabilize transition metals .

Eigenschaften

Molekularformel |

C13H11NO |

|---|---|

Molekulargewicht |

197.23 g/mol |

IUPAC-Name |

N-[(4-phenylphenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C13H11NO/c15-14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-10,15H |

InChI-Schlüssel |

OUNAWNXTMKAPFT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C=NO |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of 4-Phenylbenzaldoxime and Analogous Compounds

| Compound Name | Molecular Formula | Key Functional Groups | Substituents |

|---|---|---|---|

| This compound | C₁₃H₁₁NO | Oxime (–NOH), Benzene ring | 4-Phenyl |

| 4-Chlorobenzylidene-hydrazinyl-thiadiazin derivative [E2] | C₁₈H₁₃ClN₆O₂S | Hydrazine, Thiadiazin, Chlorophenyl | 4-Chlorobenzylidene, Sydnone ring |

| 4-Chlorophenyl-pyrazole-sulfonamide [E3] | C₁₆H₁₄ClN₃O₂S | Sulfonamide (–SO₂NH₂), Pyrazole | 4-Chlorophenyl, Methyl group |

| 4-Methoxy-2-methylbenzaldehyde [E4] | C₉H₁₀O₂ | Aldehyde (–CHO), Methoxy (–OCH₃) | 4-Methoxy, 2-Methyl |

Key Observations :

- Oxime vs. Hydrazine/Sulfonamide : The oxime group in this compound provides distinct metal-binding properties compared to the hydrazine (in [E2]) or sulfonamide (in [E3]) groups, which are more commonly associated with hydrogen bonding and enzyme inhibition .

- Substituent Effects : The 4-phenyl group in this compound enhances aromatic stacking interactions, whereas chlorophenyl (in [E2], [E3]) and methoxy groups (in [E4]) alter electronic properties (e.g., electron-withdrawing vs. electron-donating effects), impacting reactivity and solubility .

Key Observations :

- Therapeutic Specificity : this compound’s focus on apoptosis contrasts with the broad-spectrum antimicrobial activity of [E2] and the anti-inflammatory role of [E3].

- Mechanistic Diversity : While this compound acts via metal chelation and kinase modulation, [E3] targets COX-2 through sulfonamide-mediated hydrogen bonding, highlighting functional group-driven specificity .

Physicochemical Properties

- Solubility : this compound exhibits moderate solubility in polar solvents (e.g., DMSO) due to its oxime group, whereas chlorophenyl derivatives ([E2], [E3]) show lower solubility owing to hydrophobic substituents .

- Stability : The oxime group in this compound is prone to hydrolysis under acidic conditions, unlike the more stable sulfonamide group in [E3] .

Research Findings and Trends

Recent studies emphasize the versatility of this compound in drug discovery, particularly in combination therapies with platinum-based anticancer agents . In contrast, [E2] and [E3] are being explored for antibiotic resistance mitigation and anti-inflammatory applications, respectively . Methoxy-substituted analogs like [E4] remain critical in industrial chemistry but lack direct pharmacological relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.